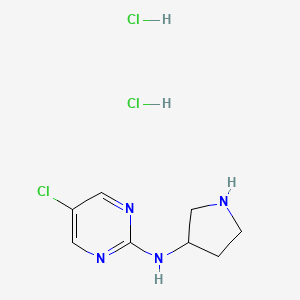
5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Descripción general
Descripción
The compound “5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride” is a derivative of pexidartinib, a kinase inhibitor drug . The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .
Synthesis Analysis
The synthetic route of related compounds involves using 5-chloro-3-nitropyrazolo as a starting material, through substitution reaction with pyrrolidine or morpholine to obtain intermediate 2, and then through reduction reaction to obtain intermediate 3 . This is followed by acylation with phenyl chloroformate to obtain intermediates 4, and finally reacted with heterocyclic compounds to obtain the derivatives .Molecular Structure Analysis
In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution reactions, reduction reactions, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound has a yield of 76%, melting point of 212–214 ℃, and various characteristic peaks in its ATR-FTIR and NMR spectra .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been explored in various synthetic and characterization contexts. Its derivatives have been involved in reactions leading to the formation of diverse heterocyclic compounds. One study described the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the nucleophilic substitution reactions involving pyrrolidinyl and pyridinyl groups on trichloropyrimidines. These reactions yielded a range of heterocyclic salts and aminides, indicating the compound's utility in generating novel chemical entities (Schmidt, 2002).
Antimicrobial and Anticancer Evaluation
Derivatives of this compound have been evaluated for potential biological activities. For instance, novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives synthesized from related pyrimidine compounds showed moderate antibacterial activity, highlighting the compound's relevance in developing antimicrobial agents (Afrough et al., 2019). Another study synthesized and evaluated the antimicrobial and anticancer activities of pyrimidine salts with chloranilic and picric acids, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Mallikarjunaswamy et al., 2013).
Heterocyclic Compound Synthesis
The structural framework of this compound facilitates the synthesis of complex heterocyclic systems. A notable example includes the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, demonstrating the compound's utility in generating diverse heterocyclic structures with potential pharmacological applications (Xiang et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptor tyrosine kinases .
Mode of Action
For instance, similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to downstream effects such as apoptosis .
Pharmacokinetics
Similar compounds have been found to exhibit good physicochemical properties and biological characteristics .
Result of Action
Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Direcciones Futuras
The future directions for this compound could involve further studies on its biological and physicochemical properties . Given the therapeutic importance of pexidartinib, knowledge of the structure of this compound and the analysis of its intermolecular interactions provide valuable information for further studies .
Propiedades
IUPAC Name |
5-chloro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSQEHGQYKLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)

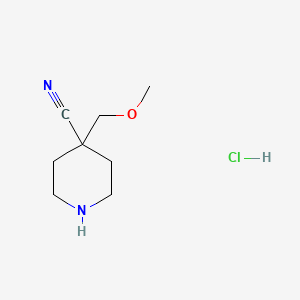
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)
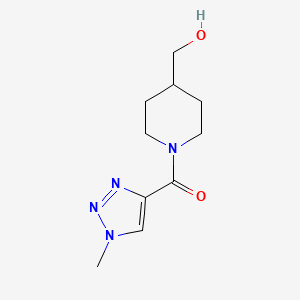
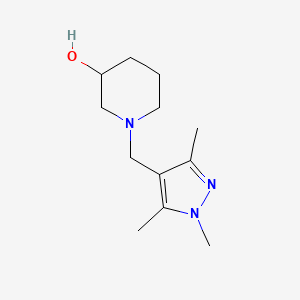
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)
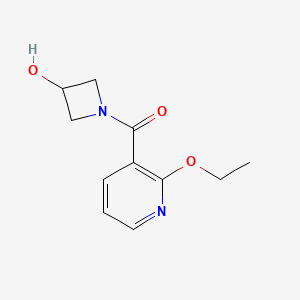
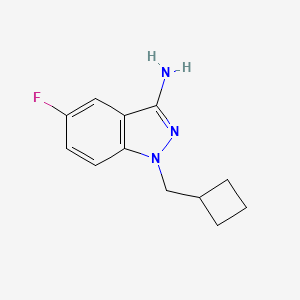
![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)
![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)
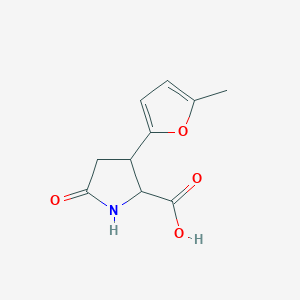
![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)